molecular formula C6H11NO B15279787 (2S,3R)-2-Vinyltetrahydrofuran-3-amine

(2S,3R)-2-Vinyltetrahydrofuran-3-amine

Cat. No.: B15279787
M. Wt: 113.16 g/mol
InChI Key: MNJYWTHQNUBTIC-RITPCOANSA-N
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Description

(2S,3R)-2-Vinyltetrahydrofuran-3-amine is a chiral compound with significant potential in various fields of scientific research. This compound features a tetrahydrofuran ring with a vinyl group and an amine group attached at specific stereocenters, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Vinyltetrahydrofuran-3-amine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in asymmetric synthesis. For example, the enantioselective reduction of a precursor compound using a chiral catalyst can yield the desired stereoisomer with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts, such as enzymes, can also be explored for environmentally friendly and efficient production .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Vinyltetrahydrofuran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can produce a variety of amine derivatives .

Scientific Research Applications

(2S,3R)-2-Vinyltetrahydrofuran-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Vinyltetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-Vinyltetrahydrofuran-3-amine is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its vinyl group and tetrahydrofuran ring make it a versatile intermediate in organic synthesis, and its amine group allows for various modifications and interactions in biological systems .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(2S,3R)-2-ethenyloxolan-3-amine

InChI

InChI=1S/C6H11NO/c1-2-6-5(7)3-4-8-6/h2,5-6H,1,3-4,7H2/t5-,6+/m1/s1

InChI Key

MNJYWTHQNUBTIC-RITPCOANSA-N

Isomeric SMILES

C=C[C@H]1[C@@H](CCO1)N

Canonical SMILES

C=CC1C(CCO1)N

Origin of Product

United States

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